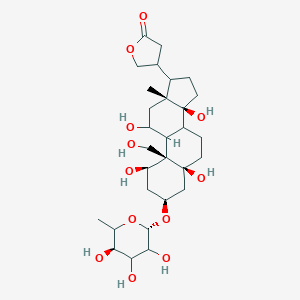

Dihydroouabain

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1183-35-3 |

|---|---|

Molecular Formula |

C29H46O12 |

Molecular Weight |

586.7 g/mol |

IUPAC Name |

(4S)-4-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one |

InChI |

InChI=1S/C29H46O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h13-19,21-25,30-32,34-38H,3-12H2,1-2H3/t13-,14+,15-,16+,17+,18+,19+,21+,22-,23+,24+,25-,26+,27-,28+,29-/m0/s1 |

InChI Key |

ZTFGOPUOTATSAL-ZWGUVXOWSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6CC(=O)OC6)O)CO)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)[C@@H]6CC(=O)OC6)O)CO)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6CC(=O)OC6)O)CO)O)O)O)O |

Other CAS No. |

1183-35-3 |

Pictograms |

Acute Toxic |

Synonyms |

dihydroouabain |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Na+/K+-ATPase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein in animal cells responsible for establishing and maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the plasma membrane. This function is fundamental to numerous physiological processes, including nerve impulse transmission, muscle contraction, and nutrient transport.[1] Beyond its canonical role in ion transport, the Na+/K+-ATPase also functions as a signaling scaffold, transducing extracellular cues into intracellular responses. This dual functionality makes it a critical target for therapeutic intervention in a variety of diseases, including cardiovascular conditions and cancer. This guide provides a comprehensive overview of the Na+/K+-ATPase's mechanism of action, methodologies for its study, and its role in cellular signaling.

The Na+/K+-ATPase: Structure and Ion Pumping Mechanism

The Na+/K+-ATPase is a P-type ATPase composed of a catalytic α-subunit, a glycosylated β-subunit, and in some tissues, a regulatory FXYD protein.[2][3] The α-subunit contains the binding sites for ATP, Mg2+, Na+, and K+, as well as the phosphorylation site that is central to the pump's function.[4] The β-subunit is essential for the structural and functional maturation of the α-subunit and its delivery to the plasma membrane.[3]

The transport of ions by the Na+/K+-ATPase follows a cyclical process known as the Post-Albers cycle. This cycle involves two principal conformational states of the α-subunit: E1, which has a high affinity for intracellular Na+, and E2, which has a high affinity for extracellular K+.[3] The transition between these states is driven by the binding and hydrolysis of ATP, leading to the phosphorylation and dephosphorylation of a conserved aspartate residue in the P-domain of the α-subunit.[1]

The stoichiometry of the pump is the exchange of three intracellular Na+ ions for two extracellular K+ ions for each molecule of ATP hydrolyzed.[3] This electrogenic process, transferring one net positive charge out of the cell per cycle, contributes to the negative resting membrane potential of the cell.

Quantitative Analysis of Na+/K+-ATPase Inhibition

The Na+/K+-ATPase is the pharmacological target of cardiac glycosides, a class of drugs that includes digoxin and ouabain, used in the treatment of heart failure and arrhythmias.[5] These compounds bind to the extracellular surface of the α-subunit, locking the enzyme in the E2-P conformation and inhibiting its ion-pumping activity.[1] The sensitivity to these inhibitors varies between different isoforms of the α-subunit.

| Inhibitor | α1β1 Ki (nM) | α2β1 Ki (nM) | α3β1 Ki (nM) | Reference |

| Ouabain | 97 ± 4.6 | 94 ± 16 | 21 ± 2 | [6] |

| Digitoxin | 72 ± 8 | 23 ± 4 | 14 ± 1 | [6] |

| Digoxin | 3.2 ± 0.22 μM | - | - | [3] |

| Bufalin | 0.075 ± 0.003 μM | - | - | [3] |

Note: Ki values can vary depending on the experimental conditions, such as K+ concentration. Data presented are for human isoforms where specified.

Experimental Protocols

Na+/K+-ATPase Activity Assay

This protocol measures the rate of ATP hydrolysis by the Na+/K+-ATPase, which is determined by quantifying the amount of inorganic phosphate (Pi) released.

Materials:

-

Purified membrane fractions containing Na+/K+-ATPase

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

-

ATP solution (100 mM)

-

Ouabain solution (10 mM)

-

Pi detection reagent (e.g., Malachite Green-based reagent)

-

Microplate reader

Procedure:

-

Prepare two sets of reactions for each sample: one for total ATPase activity and one for ouabain-insensitive ATPase activity.

-

To the "total activity" wells, add the membrane preparation to the Assay Buffer.

-

To the "ouabain-insensitive" wells, add the membrane preparation and ouabain (final concentration 1 mM) to the Assay Buffer.

-

Pre-incubate all reactions for 10 minutes at 37°C.

-

Initiate the reaction by adding ATP to a final concentration of 3 mM.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the Pi detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green).

-

Calculate the amount of Pi released using a standard curve.

-

Na+/K+-ATPase activity is the difference between the total activity and the ouabain-insensitive activity.[7][8]

Ion Transport Measurement (⁸⁶Rb⁺ Uptake Assay)

This assay measures the rate of K+ uptake by the Na+/K+-ATPase, using the radioactive isotope ⁸⁶Rb⁺ as a congener for K+.

Materials:

-

Cultured cells expressing Na+/K+-ATPase

-

Uptake Buffer: Physiological salt solution containing desired concentrations of ions.

-

⁸⁶RbCl

-

Wash Buffer (ice-cold): 100 mM MgCl2

-

Scintillation fluid and counter

Procedure:

-

Plate cells in multi-well plates and grow to confluence.

-

Wash cells with pre-warmed Uptake Buffer.

-

To determine ouabain-sensitive uptake, pre-incubate one set of wells with a saturating concentration of ouabain (e.g., 1 mM) for 10-15 minutes.

-

Initiate the uptake by adding Uptake Buffer containing ⁸⁶RbCl (e.g., 1 µCi/mL).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure initial rates of transport.

-

Terminate the uptake by rapidly aspirating the radioactive buffer and washing the cells multiple times with ice-cold Wash Buffer.

-

Lyse the cells (e.g., with 0.1 M NaOH or 1% SDS).

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Determine the protein concentration of the lysates to normalize the uptake values.

-

The specific Na+/K+-ATPase-mediated uptake is the difference between the total uptake and the uptake in the presence of ouabain.[9]

Ouabain Binding Assay

This assay quantifies the number of Na+/K+-ATPase sites in a given preparation using radiolabeled ouabain.

Materials:

-

Membrane preparations

-

Binding Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 5 mM H₃PO₄

-

[³H]Ouabain

-

Unlabeled ouabain (for non-specific binding determination)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation fluid and counter

Procedure:

-

Incubate membrane preparations with various concentrations of [³H]ouabain in Binding Buffer.

-

For each concentration, prepare a parallel set of tubes containing a large excess of unlabeled ouabain (e.g., 1 mM) to determine non-specific binding.

-

Incubate at 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold Wash Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding at each [³H]ouabain concentration.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant).[10]

Na+/K+-ATPase as a Signaling Transducer

In addition to its transport function, the Na+/K+-ATPase acts as a signaling molecule. Binding of ligands, such as ouabain, at sub-inhibitory concentrations can trigger intracellular signaling cascades independently of changes in intracellular ion concentrations.[11][12] A key event in this process is the interaction of the Na+/K+-ATPase with the non-receptor tyrosine kinase Src.

The Na+/K+-ATPase-Src Signaling Complex

A pool of Na+/K+-ATPase is localized in caveolae, where it forms a pre-assembled signaling complex with Src kinase.[12] In the basal state, Src is bound to the Na+/K+-ATPase in an inactive conformation. The binding of ouabain to the Na+/K+-ATPase induces a conformational change that leads to the activation of Src.[13]

Activated Src can then phosphorylate a variety of downstream targets, including the Epidermal Growth Factor Receptor (EGFR).[14] This transactivation of the EGFR initiates a cascade of events, including the activation of the Ras-Raf-MEK-ERK1/2 pathway, which is involved in the regulation of gene expression and cell proliferation.[12]

Another important signaling pathway activated by the Na+/K+-ATPase is the PI3K-Akt pathway, which plays a crucial role in cell survival and growth.[15][16] The activation of this pathway can occur independently of Src in some cell types.[11][17]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Post-Albers cycle of the Na+/K+-ATPase.

Caption: Workflow for Na+/K+-ATPase activity measurement.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Comparison of Digitalis Sensitivities of Na+/K+-ATPases from Human and Pig Kidneys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pump current and Na+/K+ coupling ratio of Na+/K+-ATPase in reconstituted lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ouabain affects cell migration via Na,K-ATPase-p130cas and via nucleus-centrosome association | PLOS One [journals.plos.org]

- 6. Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Ouabain-Stimulated Trafficking Regulation of the Na/K-ATPase and NHE3 In Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.biologists.com [journals.biologists.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. molbiolcell.org [molbiolcell.org]

- 14. Src-mediated inter-receptor cross-talk between the Na+/K+-ATPase and the epidermal growth factor receptor relays the signal from ouabain to mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. The Na+/K+-ATPase: A potential therapeutic target in cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Signaling Associated with Na+/K+-ATPase: Activation of Phosphatidylinositide 3-Kinase IA/Akt by Ouabain Is Independent of Src - PMC [pmc.ncbi.nlm.nih.gov]

The Landmark Discovery of KRAS G12C Inhibitors: A Technical Guide

For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy, a holy grail for researchers and a source of frustration for clinicians. This in-depth technical guide explores the historical context, the pivotal discovery, and the experimental validation of a new class of drugs—covalent KRAS G12C inhibitors—that have finally brought this formidable foe within therapeutic reach. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this transformative breakthrough.

Historical Context: The "Undruggable" Oncogene

The KRAS gene, first identified as a viral oncogene in the Kirsten Rat Sarcoma virus, encodes a protein that acts as a molecular switch in the RAS/MAPK signaling pathway.[1][2] This pathway is crucial for regulating cell growth, proliferation, and differentiation.[1] The K-Ras protein cycles between an active GTP-bound state and an inactive GDP-bound state.[2] Mutations in the KRAS gene, particularly at codon 12, lock the protein in a perpetually active state, leading to uncontrolled cell division and tumor growth.[3][4]

For nearly 40 years after the discovery of Ras oncogenes in 1982, direct targeting of KRAS was deemed impossible.[5][6] This was primarily due to the protein's high affinity for GTP and the absence of discernible small-molecule binding pockets on its surface.[7][8] Early efforts to develop drugs that could compete with GTP for the binding pocket proved futile.[8] This long period of failure cemented the reputation of KRAS as an intractable therapeutic target.[9]

The Breakthrough: Discovery of the Switch-II Pocket

The paradigm shifted in 2013 when researchers led by Kevan Shokat at the University of California, San Francisco, made a groundbreaking discovery.[5][8] They identified a previously unknown allosteric pocket, termed the "switch-II pocket," on the surface of the KRAS G12C mutant protein.[5][7] This pocket is accessible only when the protein is in its inactive, GDP-bound state.[7]

The G12C mutation, which substitutes a glycine with a cysteine residue, was key to this discovery. The cysteine residue within the switch-II pocket provided a unique "handle" for covalent inhibitors to latch onto.[8] This finding opened the door for the development of small molecules that could specifically and irreversibly bind to the mutant KRAS protein, locking it in an inactive conformation and thereby blocking downstream signaling.[10]

Mechanism of Action of Covalent KRAS G12C Inhibitors

Sotorasib (AMG 510) and adagrasib (MRTX849) are the first-in-class covalent inhibitors that specifically target the KRAS G12C mutation.[11][12] Their mechanism of action relies on their ability to form an irreversible covalent bond with the cysteine residue of the G12C mutant.[10]

This binding event traps the KRAS G12C protein in its inactive GDP-bound state.[5][10] By doing so, these inhibitors prevent the exchange of GDP for GTP, a crucial step for KRAS activation.[4][10] This effectively shuts down the downstream signaling cascades, primarily the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are responsible for driving cancer cell proliferation and survival.[13][14]

Key Experimental Data

The clinical development of sotorasib and adagrasib has been supported by robust preclinical and clinical data. The following tables summarize key efficacy data from pivotal clinical trials in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC).

Table 1: Efficacy of Sotorasib in KRAS G12C-Mutated NSCLC

| Clinical Trial | Number of Patients | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| CodeBreaK 100 (Phase 1/2) | 126 | 37.1%[15] | 10 months[16] | 6.8 months[16] | 12.5 months[17] |

| CodeBreaK 200 (Phase 3) | 171 | 28.1%[3] | Not Reported | 5.6 months[3] | Not Reported |

Table 2: Efficacy of Adagrasib in KRAS G12C-Mutated NSCLC

| Clinical Trial | Number of Patients | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| KRYSTAL-1 (Phase 1/2) | 132 | 43.0%[18] | 12.4 months[18] | 6.9 months[18] | 14.1 months[18] |

| KRYSTAL-12 (Phase 3) | Not specified | 36%[19] | Not Reported | 5.5 months[19] | Not Reported |

Experimental Protocols

The discovery and validation of KRAS G12C inhibitors involved a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

X-ray Crystallography

-

Objective: To determine the three-dimensional structure of KRAS G12C in complex with an inhibitor.

-

Protocol:

-

Protein Expression and Purification: The human KRAS G12C gene is cloned into an expression vector and transformed into E. coli. The protein is overexpressed and purified using affinity and size-exclusion chromatography.

-

Crystallization: The purified KRAS G12C protein is incubated with the inhibitor and crystallized using vapor diffusion. Hexagonal-shaped crystals are typically obtained in a solution containing sodium phosphate monobasic monohydrate and potassium phosphate dibasic.[20]

-

Data Collection and Structure Determination: Crystals are cryo-cooled and subjected to synchrotron radiation to obtain diffraction data.[20] The structure is solved using molecular replacement with a known GDP-bound KRAS structure as a search model.[20]

-

Cellular Potency (IC50) Determination

-

Objective: To measure the concentration of an inhibitor required to inhibit 50% of cancer cell growth.

-

Protocol:

-

Cell Seeding: KRAS G12C mutant cancer cell lines (e.g., H358) are seeded in 96-well plates.[21]

-

Compound Treatment: Cells are treated with a serial dilution of the inhibitor or DMSO as a control.[21]

-

Viability Assay: After a 72-hour incubation, cell viability is assessed using a luminescent assay such as CellTiter-Glo®, which measures ATP levels.[21]

-

Data Analysis: Luminescence data is normalized to the DMSO control. The IC50 value is calculated by plotting the normalized data against the logarithm of the inhibitor concentration and fitting a non-linear regression curve.[21]

-

Western Blotting for Phospho-ERK Inhibition

-

Objective: To assess the inhibitor's effect on the downstream KRAS signaling pathway.

-

Protocol:

-

Cell Treatment and Lysis: KRAS G12C mutant cells are treated with the inhibitor for a specified time. Cells are then lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[12]

-

Antibody Incubation: Membranes are incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by incubation with secondary antibodies.[12]

-

Visualization: Protein bands are visualized using an imaging system to determine the level of p-ERK relative to total ERK.[12]

-

Visualizing the KRAS Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the KRAS signaling pathway, the mechanism of inhibitor action, and a typical experimental workflow.

Caption: The KRAS signaling pathway, illustrating the activation cascade.

Caption: Mechanism of action of covalent KRAS G12C inhibitors.

Caption: A generalized workflow for KRAS G12C inhibitor development.

Conclusion and Future Directions

The successful development of KRAS G12C inhibitors represents a triumph of persistence and innovation in cancer research. After decades of being considered an undruggable target, KRAS has finally been conquered, offering new hope for patients with specific cancer types.

However, the journey is not over. Acquired resistance to these inhibitors is an emerging challenge.[12] Future research will focus on understanding the mechanisms of resistance and developing combination therapies to overcome it.[7][12] Strategies under investigation include combining KRAS G12C inhibitors with immunotherapy, other targeted agents, and chemotherapy.[22][23] The discovery of the switch-II pocket has not only provided a new class of cancer drugs but has also reinvigorated the field of RAS biology, paving the way for the development of inhibitors against other KRAS mutations and other challenging drug targets.

References

- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 2. KRAS - Wikipedia [en.wikipedia.org]

- 3. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 4. m.youtube.com [m.youtube.com]

- 5. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KRasG12C inhibitors in clinical trials: a short historical perspective - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. globalrph.com [globalrph.com]

- 8. aacr.org [aacr.org]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 11. tianmingpharm.com [tianmingpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. ilcn.org [ilcn.org]

- 16. Sotorasib Shows Benefits for KRAS G12C Mutation | LCFA [lcfamerica.org]

- 17. ascopubs.org [ascopubs.org]

- 18. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]

- 19. Bristol Myers Squibb - KRAZATI (adagrasib) Demonstrated Statistically Significant Improvement in Progression-Free Survival in Patients with Pretreated Locally Advanced or Metastatic KRASG12C-Mutated Non-Small Cell Lung Cancer [news.bms.com]

- 20. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Therapies in Development for KRAS G12C–Mutated NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 23. What's the latest update on the ongoing clinical trials related to KRAS G12C? [synapse.patsnap.com]

Unveiling the Molecular Landscape: A Technical Guide to the Cardiac Glycoside Binding Site on Na+/K+-ATPase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cardiac glycoside binding site on the Na+/K+-ATPase, the molecular target for a class of drugs used for centuries in the treatment of heart failure. This document delves into the structural intricacies of the binding pocket, the critical role of specific amino acid residues, quantitative binding affinities of various cardiac glycosides, and the complex signaling cascades initiated upon ligand binding. Detailed experimental methodologies are provided to aid researchers in the study of this crucial pharmacological target.

The Cardiac Glycoside Binding Site: A Structural Perspective

The Na+/K+-ATPase, an integral membrane protein, is the exclusive receptor for cardiac glycosides.[1] The binding site is located on the extracellular surface of the catalytic α-subunit.[1] This site is highly conserved across a wide range of species, from insects to humans, underscoring its physiological significance, likely as a receptor for endogenous cardiotonic steroids.[2][3]

Crystal structures of the Na+/K+-ATPase in complex with cardiac glycosides such as ouabain, digoxin, and bufalin have revealed a deep, hydrophobic cavity where these molecules bind.[4][5] This binding pocket is formed by several transmembrane helices of the α-subunit, primarily αM1, αM2, αM4, and αM6.[4][6] The binding of cardiac glycosides is a dynamic process that is influenced by the conformational state of the enzyme, with the highest affinity being for the phosphorylated E2P state.

Cardiac glycosides are characterized by a tripartite structure: a steroid core, a lactone ring at the C17 position, and a sugar moiety at the C3 position.[5] Each of these components plays a distinct role in the binding interaction and inhibitory activity of the molecule.

-

The Steroid Core: The fundamental structure required for interaction with the binding site is the 5β,14β-androstane-3β,14-diol steroid nucleus.[7] Hydroxyl groups on the steroid core, such as those at C-12 and C-14, are important for mediating cytotoxicity and forming hydrogen bonds with the enzyme.[8]

-

The Lactone Ring: The lactone ring, which can be either a five-membered (cardenolide) or six-membered (bufadienolide) ring, is situated deep within the binding pocket.[4] While not essential for binding, its presence significantly enhances the affinity of the cardiac glycoside for the Na+/K+-ATPase.[6] The six-membered lactone of bufalin, for instance, extends deeper into the binding site compared to the five-membered lactone of cardenolides.[4]

-

The Sugar Moiety: The sugar residues attached to the steroid core play a crucial role in determining the binding affinity and isoform selectivity of the cardiac glycoside.[4][9] Glycosylated compounds generally exhibit higher affinity than their aglycone counterparts.[5] The sugar moiety is positioned in a wide, solvent-accessible cavity and its interactions are thought to stabilize the bound complex.[5][10]

Key Amino Acid Residues in Cardiac Glycoside Recognition

Site-directed mutagenesis and photoaffinity labeling studies have been instrumental in identifying the specific amino acid residues within the Na+/K+-ATPase α-subunit that are critical for cardiac glycoside binding.

Interactions with the Steroid and Lactone Moieties:

The hydrophobic funnel that accommodates the lactone ring is formed by residues such as Leu125 (from transmembrane helix αM2), Ala323 (from αM4), and Ile800 (from αM6).[4] The C-12 and C-14 hydroxyl groups of digoxin are thought to form hydrogen bonds with the side chains of Asp121 and Asn122, and Thr797, respectively.[8]

Interactions with the Sugar Moiety:

The sugar moiety of cardiac glycosides is believed to interact with residues in the extracellular loops of the α-subunit. While early studies suggested that the first extracellular loop (H1-H2) was not directly involved in binding the sugar portion of ouabain, later structural data indicates that the sugar moiety of ouabain is located in a cavity lined with polar residues, including Glu116 in the αM1-M2 loop.[10][11] The sugar residues of digoxin are crucial for its isoform selectivity, with a preference for the α2 and α3 isoforms over the α1 isoform.[9] The HO-3'aα hydroxy group of digoxin may form a hydrogen bond with Arg880.[8]

Residues Determining Ouabain Affinity:

Mutagenesis studies have identified several residues in the first transmembrane segment and the first extracellular loop that significantly impact ouabain sensitivity. Substitutions at positions like Cys104, Gln111, Asn122, and Asp121 can lead to dramatic increases in ouabain resistance.[11] Specifically, charged residues at either end of the first extracellular loop have a strong influence on ouabain affinity.[12][13]

Quantitative Analysis of Cardiac Glycoside Binding

The affinity of different cardiac glycosides for the Na+/K+-ATPase can be quantified by determining their dissociation constants (Kd) and their half-maximal inhibitory concentrations (IC50). These values vary depending on the specific cardiac glycoside, the isoform of the Na+/K+-ATPase α-subunit, and the presence of ions like K+, which is known to antagonize cardiac glycoside binding.[14]

| Cardiac Glycoside | Na+/K+-ATPase Isoform | K d (nM) | IC 50 (nM) | Conditions | Reference |

| Digoxin | α1β1 (human) | 110.0 ± 3.9 | - | With K+ | [15] |

| α2β1 (human) | 47.4 ± 10.0 | - | With K+ | [15] | |

| α3β1 (human) | - | - | With K+ | [15] | |

| Pig Kidney (predominantly α1) | - | 1950 | - | [16] | |

| Digitoxin | α1β1 (human) | - | - | - | |

| α2β1 (human) | - | - | - | ||

| α3β1 (human) | - | - | - | ||

| Ouabain | α1β1 (human) | - | - | - | |

| α2β1 (human) | - | - | - | ||

| α3β1 (human) | - | - | - | ||

| Pig Kidney (predominantly α1) | - | 900 | - | [16] | |

| Bufalin | Pig Kidney (predominantly α1) | - | 110 | - | [16] |

| Brain Microsomal Fraction | - | 260 | - | [17] | |

| Ouabagenin | Pig Kidney (predominantly α1) | - | 3070 | - | [16] |

Note: This table is a summary of representative data. Values can vary based on experimental conditions.

Experimental Protocols for Studying Cardiac Glycoside Binding Sites

Site-Directed Mutagenesis

This technique is used to introduce specific amino acid substitutions into the Na+/K+-ATPase α-subunit to assess their impact on cardiac glycoside binding and enzyme function.

Generalized Protocol:

-

Template Preparation: A plasmid vector containing the cDNA encoding the desired Na+/K+-ATPase α-subunit isoform is prepared.

-

Primer Design: Oligonucleotide primers containing the desired mutation are synthesized. These primers are complementary to the template DNA, with the exception of the mismatched base(s) that introduce the mutation.

-

Polymerase Chain Reaction (PCR): The plasmid DNA is amplified using a high-fidelity DNA polymerase and the mutagenic primers. This results in the synthesis of new plasmids containing the desired mutation.

-

Template Removal: The original, non-mutated parental DNA template is digested using the restriction enzyme DpnI, which specifically targets methylated DNA (prokaryotic DNA is methylated, while PCR-synthesized DNA is not).

-

Transformation: The mutated plasmids are transformed into competent E. coli cells for amplification.

-

Selection and Sequencing: Plasmids are isolated from the transformed bacteria and sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Expression and Functional Analysis: The mutated Na+/K+-ATPase is expressed in a suitable system (e.g., Xenopus oocytes, mammalian cell lines) and its sensitivity to cardiac glycosides is assessed through functional assays, such as measuring pump current or enzyme activity in the presence of the inhibitor.

Photoaffinity Labeling

This technique utilizes a photoreactive derivative of a cardiac glycoside to covalently label the amino acid residues in close proximity to the binding site upon UV irradiation.

Generalized Protocol:

-

Synthesis of Photoreactive Probe: A cardiac glycoside (e.g., ouabain, cymarin) is chemically modified to incorporate a photoreactive group (e.g., an azido group) and often a radiolabel (e.g., ³H or ¹²⁵I) for detection.[18][19]

-

Binding to Na+/K+-ATPase: The purified Na+/K+-ATPase or membrane preparations containing the enzyme are incubated with the photoreactive probe in the dark to allow for specific, non-covalent binding to the cardiac glycoside site.

-

Photolysis: The enzyme-probe complex is exposed to UV light of a specific wavelength to activate the photoreactive group, which then forms a covalent bond with nearby amino acid residues.

-

Removal of Non-covalently Bound Probe: The sample is washed to remove any probe that did not form a covalent bond.

-

Protein Separation and Detection: The labeled protein is separated by SDS-PAGE. The location of the covalently attached radiolabeled probe is identified by autoradiography.

-

Identification of Labeled Residues: The labeled protein band is excised from the gel and subjected to proteolytic digestion. The resulting peptides are separated (e.g., by HPLC), and the radiolabeled peptides are identified. Mass spectrometry or Edman degradation can then be used to determine the exact amino acid residue(s) that were covalently modified.

Cardiac Glycoside Binding and Signal Transduction

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer.[20] The binding of cardiac glycosides can initiate a cascade of intracellular signaling events that are independent of changes in intracellular ion concentrations. This signaling function is often localized to specific microdomains of the plasma membrane called caveolae, where the Na+/K+-ATPase forms a signaling complex, or "signalosome," with other proteins.[21]

A key event in this signaling cascade is the activation of the non-receptor tyrosine kinase Src.[20][22] Upon ouabain binding, the Na+/K+-ATPase undergoes a conformational change that leads to the activation of Src, which is physically associated with the enzyme.[21][23][24] Activated Src can then transactivate the epidermal growth factor receptor (EGFR), initiating the Ras-Raf-MAPK signaling pathway, which is involved in regulating cell growth and proliferation.[25][22][26]

This signaling pathway has been implicated in a variety of cellular processes, including cell growth, apoptosis, and inflammation, and is an active area of research for the development of novel therapeutics.[15]

References

- 1. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The highly conserved cardiac glycoside binding site of Na,K-ATPase plays a role in blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The highly conserved cardiac glycoside binding site of Na,K-ATPase plays a role in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pnas.org [pnas.org]

- 6. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The lead structure in cardiac glycosides is 5 beta, 14 beta-androstane-3 beta 14-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of the high-affinity Na+,K+-ATPase–ouabain complex with Mg2+ bound in the cation binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amino acid residues of the Na,K-ATPase involved in ouabain sensitivity do not bind the sugar moiety of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ouabain affinity determining residues lie close to the Na/K pump ion pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ouabain affinity determining residues lie close to the Na/K pump ion pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition by digoxin and SC4453 of (Na+ + K+)-ATPase prepared from human heart, guinea-pig heart and guinea-pig brain [ouci.dntb.gov.ua]

- 15. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Biological Evaluation of Novel Bufalin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of a new photoaffinity derivative of ouabain: labeling of the large polypeptide and of a proteolipid component of the Na, K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Photoaffinity labeling of the ouabain-binding site on (Na+ plus K+) adenosinetriphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Src-mediated inter-receptor cross-talk between the Na+/K+-ATPase and the epidermal growth factor receptor relays the signal from ouabain to mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Protein Interaction and Na/K-ATPase-Mediated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. journals.physiology.org [journals.physiology.org]

Unraveling the Antagonism of Ouabain's Positive Inotropic Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanisms underlying the antagonism of the positive inotropic effect of ouabain, a cardiac glycoside historically used in the treatment of heart failure. While ouabain enhances cardiac contractility, its narrow therapeutic index necessitates a thorough understanding of its signaling pathways and the means to counteract its effects. This document provides a comprehensive overview of key antagonists, their mechanisms of action, detailed experimental protocols for studying these interactions, and a summary of quantitative data to facilitate comparative analysis.

Core Concepts: Ouabain's Mechanism of Action and Avenues for Antagonism

Ouabain exerts its positive inotropic effect primarily by inhibiting the Na+/K+-ATPase pump in cardiac myocytes. This inhibition leads to an increase in intracellular sodium concentration ([Na+]i), which in turn reduces the driving force for the Na+/Ca2+ exchanger (NCX), leading to an accumulation of intracellular calcium ([Ca2+]i). The elevated [Ca2+]i enhances the contractility of the myocardial cells.

However, the Na+/K+-ATPase is now understood to also function as a signal transducer. The binding of ouabain to the Na+/K+-ATPase can trigger intracellular signaling cascades, often independent of its ion-pumping inhibition. These pathways, involving Src kinase, phosphoinositide 3-kinase (PI3K)/Akt, and extracellular signal-regulated kinases (ERK1/2), contribute to both the therapeutic and toxic effects of ouabain.

Antagonism of ouabain's positive inotropic effect can be achieved through several strategies:

-

Direct competition at the Na+/K+-ATPase binding site: Compounds with a similar structure to ouabain can compete for its binding site on the Na+/K+-ATPase, thereby preventing its inhibitory action.

-

Modulation of downstream signaling pathways: Inhibiting key kinases in the ouabain-activated signaling cascades can attenuate the resulting increase in contractility.

-

Altering ion fluxes through other channels: Modulating other ion channels involved in calcium homeostasis can counteract the effects of Na+/K+-ATPase inhibition.

Key Antagonists and Their Mechanisms

Several compounds have been identified as antagonists of ouabain's positive inotropic effect. This section details the mechanisms of the most well-characterized antagonists.

Dihydroouabain

This compound, a derivative of ouabain with a saturated lactone ring, acts as a partial antagonist. While it also inhibits the Na+/K+-ATPase, it is significantly less potent than ouabain.[1] Its inotropic effect is considered to be solely due to pump inhibition, unlike ouabain, which is suggested to have an additional mechanism contributing to its inotropic action.[2] this compound can reduce the inotropic action of ouabain, suggesting a competitive interaction at the Na+/K+-ATPase.[1][3]

Rostafuroxin (PST 2238)

Rostafuroxin is a digitoxigenin derivative that has been developed as a selective ouabain antagonist.[4] It has been shown to displace ouabain from its binding site on the Na+/K+-ATPase and antagonize the pressor and molecular effects of ouabain.[5][6] Rostafuroxin is particularly noted for its ability to counteract the ouabain-induced activation of the Src-EGFr-ERK signaling pathway.[7]

Digoxin

Interestingly, digoxin, another cardiac glycoside, can act as an antagonist to ouabain under specific conditions. This antagonism is thought to be competitive at the Na+/K+-ATPase binding site.[8] The structural differences between ouabain and digoxin may lead to differential activation of downstream signaling pathways, with digoxin failing to activate the c-Src-dependent upregulation of the Na+/Ca2+ exchanger and TRPC6 channels that is seen with ouabain.[9]

Signaling Pathway Inhibitors

-

Src Kinase Inhibitors (e.g., PP2): The Src kinase inhibitor PP2 has been shown to block ouabain-induced activation of ERK1/2 and subsequent cellular effects.[10][11] This indicates that the signaling cascade initiated by ouabain binding to the Na+/K+-ATPase is a critical component of its action, and its inhibition can antagonize ouabain's effects.

-

PI3K Inhibitors (e.g., Wortmannin, LY294002): The PI3K/Akt pathway is also implicated in ouabain's signaling. Inhibitors like wortmannin have been shown to block certain ouabain-induced responses, suggesting that this pathway plays a role in mediating its effects.[12][13][14][15]

Quantitative Data on Ouabain Antagonism

The following tables summarize the quantitative data from various studies on the antagonism of ouabain's effects.

| Antagonist | Model System | Ouabain Concentration | Antagonist Concentration | Observed Effect | Reference |

| This compound | Isolated rat ventricular strips | 1 µM | 3 µM | Significantly reduced the increase in systolic tension evoked by ouabain. | [3] |

| Rostafuroxin (PST 2238) | In vitro Na+/K+-ATPase binding assay | N/A | IC50 for displacing [3H]-ouabain | 2 x 10⁻⁶ M | [4] |

| Digoxin | Primary cultured rat mesenteric artery myocytes | 100 nM | 100 nM | Completely blocked the ouabain-induced upregulation of NCX1 and TRPC6 protein expression. | [9] |

| PP2 (Src inhibitor) | Primary cultured rat arterial smooth muscle cells | 100 nM | 1 µM | Eliminated the effect of ouabain on NCX1 and TRPC6 expression and ATP-induced Ca²⁺ entry. | [9][16] |

| Wortmannin (PI3K inhibitor) | RBL-2H3 mast cells | N/A | Dose-dependent | Inhibited antigen-stimulated degranulation and inositol(1,4,5)P3 synthesis. | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the antagonism of ouabain's positive inotropic effect.

Isolated Langendorff-Perfused Heart Preparation

This ex vivo model allows for the study of cardiac function in a whole-heart preparation, free from systemic influences.

Protocol:

-

Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with sodium pentobarbital (50 mg/kg, i.p.). The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

Perfusion Setup: The aorta is cannulated, and the heart is retrogradely perfused with Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.25 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose) gassed with 95% O₂ and 5% CO₂ at a constant pressure of 70 mmHg and a temperature of 37°C.

-

Contractility Measurement: A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric ventricular pressure. Left ventricular developed pressure (LVDP) and the maximum rate of pressure development (+dP/dt) are recorded.

-

Experimental Procedure: After a 20-minute stabilization period, baseline contractile function is recorded. Ouabain, with or without the antagonist, is then added to the perfusion buffer at the desired concentrations. The effects on LVDP and +dP/dt are continuously monitored.

Isolated Neonatal Rat Ventricular Myocyte Culture and Contractility Assay

This in vitro model allows for the study of cellular mechanisms in a controlled environment.

Protocol:

-

Cell Isolation: Ventricles from 1-2 day old Sprague-Dawley rat pups are minced and subjected to enzymatic digestion using a mixture of trypsin and collagenase.[17][18][19][20][21]

-

Cell Culture: The dispersed cells are pre-plated to enrich for myocytes. Myocytes are then seeded onto laminin-coated culture dishes and maintained in DMEM supplemented with 10% fetal bovine serum.

-

Contractility Measurement: Cardiomyocyte contraction is assessed by video-edge detection microscopy.[22][23] The extent and velocity of cell shortening are measured in response to electrical field stimulation.

-

Experimental Procedure: After 24-48 hours in culture, the medium is replaced with a serum-free medium. Baseline contractility is recorded. Ouabain, with or without the antagonist, is then added to the medium, and changes in cell shortening are recorded over time.

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Signaling Pathways

Caption: Ouabain signaling and points of antagonism.

Experimental Workflows

Caption: Workflow for studying ouabain antagonism.

Conclusion

The antagonism of ouabain's positive inotropic effect is a multifaceted process involving direct competition at the Na+/K+-ATPase and modulation of downstream signaling pathways. A thorough understanding of these mechanisms, supported by robust experimental data, is crucial for the development of safer and more effective inotropic agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this important area of cardiovascular pharmacology.

References

- 1. This compound is an antagonist of ouabain inotropic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Independence of the positive inotropic effect of ouabain from the inhibition of the heart Na+/K+ pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The inotropic effect of ouabain and its antagonism by this compound in rat isolated atria and ventricles in relation to specific binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rostafuroxin: an ouabain-inhibitor counteracting specific forms of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ouabain-digoxin antagonism in rat arteries and neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rostafuroxin: an ouabain antagonist that corrects renal and vascular Na+-K+- ATPase alterations in ouabain and adducin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ouabain–digoxin antagonism in rat arteries and neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of c-SRC underlies the differential effects of ouabain and digoxin on Ca(2+) signaling in arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Src mediates extracellular signal-regulated kinase 1/2 activation and autophagic cell death induced by cardiac glycosides in human non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Wortmannin blocks lipid and protein kinase activities associated with PI 3-kinase and inhibits a subset of responses induced by Fc epsilon R1 cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The phosphoinositide 3-kinase inhibitor LY294002 enhances cardiac myocyte contractility via a direct inhibition of Ik,slow currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of phosphoinositide 3-kinase IA (PI3K-IA) activation in cardioprotection induced by ouabain preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of c-SRC underlies the differential effects of ouabain and digoxin on Ca2+ signaling in arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isolation, culture, and immunostaining of neonatal rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. One-Hour Procedure to Isolate Primary Cardiomyocytes from Neonatal Mouse and Rat Hearts | Thermo Fisher Scientific - US [thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. Improved Method for Isolation of Neonatal Rat Cardiomyocytes with Increased Yield of C-Kit+ Cardiac Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Measurement of Cardiac Mechanical Function in Isolated Ventricular Myocytes from Rats and Mice by Computerized Video-Based Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Contractility assessment in enzymatically isolated cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

Selectivity for Na+/K+-ATPase Isoforms: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity of various compounds for the different isoforms of the Na+/K+-ATPase. The Na+/K+-ATPase, or sodium-potassium pump, is a critical transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of animal cells. This process is vital for numerous physiological functions, including nerve impulse transmission, muscle contraction, and nutrient transport. The existence of multiple isoforms of the Na+/K+-ATPase, with distinct tissue distributions and physiological roles, presents a significant opportunity for the development of targeted therapeutics with improved efficacy and reduced side effects.

Introduction to Na+/K+-ATPase Isoforms

The Na+/K+-ATPase is a heterodimeric protein composed of a catalytic α-subunit and a regulatory β-subunit. In mammals, four isoforms of the α-subunit (α1, α2, α3, and α4) and three isoforms of the β-subunit (β1, β2, and β3) have been identified.[1][2] These isoforms exhibit tissue-specific expression patterns, suggesting specialized physiological functions.[1][2] For instance, the α1 isoform is ubiquitously expressed and considered the "housekeeping" isoform, while the α2 isoform is predominantly found in muscle, heart, and adipose tissue.[1][3] The α3 isoform is primarily expressed in neurons, and the α4 isoform is unique to sperm cells.[1][2][3] This differential expression is a key factor in the pursuit of isoform-selective drugs.

Data Presentation: Inhibitor Selectivity for Na+/K+-ATPase α-Isoforms

The development of isoform-selective inhibitors is a major goal in targeting the Na+/K+-ATPase for therapeutic purposes. Various compounds, most notably cardiac glycosides and bufadienolides, have been evaluated for their inhibitory activity against different α-isoforms. The following tables summarize the quantitative data (IC50 and Kd values) for a selection of these inhibitors. IC50 represents the concentration of an inhibitor required to reduce the enzyme activity by 50%, while Kd (dissociation constant) is a measure of the affinity of the inhibitor for the enzyme. Lower values for both parameters indicate higher potency and affinity.

Table 1: Inhibitory Potency (IC50 in µM) of Various Compounds on Na+/K+-ATPase α-Isoforms

| Compound | α1 | α2 | α3 | α4 | Source(s) |

| Ouabain | 0.0425 | 0.045 | 0.04 | - | [4] |

| Digoxin | - | - | - | - | |

| Digitoxin | - | - | - | - | |

| Bufalin | 0.026 | - | - | - | [5] |

| Marinobufagenin | 0.0044 | - | - | - | [6] |

Note: Data for some compounds and isoforms are not available in the cited literature and are therefore marked as "-". The experimental conditions under which these values were determined can influence the results.

Table 2: Dissociation Constants (Kd in nM) of Cardiac Glycosides for Human Na+/K+-ATPase α-Isoforms

| Compound | α1β1 | α2β1 | α3β1 | Source(s) |

| Digoxin | 17.1 | 10.6 | 11.2 | [7] |

| Digitoxin | 9.4 | 8.1 | 8.1 | [7] |

| Ouabain | 15.3 | 29.3 | 15.8 | [7] |

| β-acetyldigoxin | 11.2 | 10.1 | 10.8 | [7] |

| Methyldigoxin | 9.9 | 16.5 | 12.7 | [7] |

Note: These values were determined in the absence of K+. The presence of K+ can affect the affinity of cardiac glycosides.[7]

Signaling Pathways of Na+/K+-ATPase Isoforms

Beyond its ion-pumping function, the Na+/K+-ATPase also acts as a signal transducer. The binding of ligands, such as ouabain, to the enzyme can trigger intracellular signaling cascades, often independent of changes in intracellular ion concentrations.[8] The α1 isoform, in particular, has been shown to form a signaling complex with the non-receptor tyrosine kinase Src.[9][10] This interaction is crucial for initiating a variety of downstream pathways that regulate cell growth, proliferation, and apoptosis.[9] While the signaling roles of α2, α3, and α4 are less characterized, it is believed that their signaling capacities may be different from that of α1.[11]

Caption: Ouabain-induced signaling cascade via the Na+/K+-ATPase α1 isoform.

Experimental Protocols

Accurate determination of Na+/K+-ATPase activity and its inhibition by various compounds is fundamental to selectivity studies. Two common methods are the malachite green phosphate assay and the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled enzyme assay.

Malachite Green Phosphate Assay (Endpoint Assay)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by the Na+/K+-ATPase.

Materials:

-

Assay Buffer: 100 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM KCl, 5 mM MgCl2.

-

ATP Solution: 10 mM ATP in water.

-

Enzyme Preparation: Purified or membrane-bound Na+/K+-ATPase.

-

Inhibitor Solutions: Serial dilutions of test compounds.

-

Malachite Green Reagent: Commercially available kits (e.g., from Sigma-Aldrich, G-Biosciences) are recommended. Typically contains malachite green, ammonium molybdate, and a stabilizer.[12][13]

-

Phosphate Standard: A solution of known phosphate concentration for generating a standard curve.

Procedure:

-

Prepare reaction mixtures in a 96-well plate. For each inhibitor concentration, prepare a test well and a control well (without inhibitor). Also, include a "no enzyme" control.

-

To each well, add 50 µL of assay buffer.

-

Add 10 µL of the inhibitor solution to the test wells and 10 µL of vehicle (e.g., DMSO) to the control wells.

-

Add 20 µL of the enzyme preparation to all wells except the "no enzyme" control.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of ATP solution to all wells.

-

Incubate at 37°C for a fixed time (e.g., 30 minutes).

-

Stop the reaction by adding 20 µL of the malachite green reagent to each well.[14]

-

Allow color to develop for 15-30 minutes at room temperature.[13]

-

Measure the absorbance at approximately 620-660 nm using a microplate reader.[12][13]

-

Generate a phosphate standard curve by measuring the absorbance of known phosphate concentrations.

-

Calculate the amount of phosphate released in each well by comparing the absorbance to the standard curve.

-

Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

PK/LDH Coupled Enzyme Assay (Kinetic Assay)

This is a continuous spectrophotometric assay that couples the production of ADP to the oxidation of NADH.[15] The decrease in NADH absorbance at 340 nm is monitored over time.

Materials:

-

Coupled Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM KCl, 5 mM MgCl2, 1 mM phosphoenolpyruvate (PEP), 0.2 mM NADH.

-

Enzyme Mix: Pyruvate kinase (PK) and lactate dehydrogenase (LDH) (e.g., 10 units/mL of each).

-

ATP Solution: 10 mM ATP in water.

-

Enzyme Preparation: Purified or membrane-bound Na+/K+-ATPase.

-

Inhibitor Solutions: Serial dilutions of test compounds.

Procedure:

-

In a UV-transparent 96-well plate or cuvette, combine the coupled assay buffer, enzyme mix, and the Na+/K+-ATPase enzyme preparation.

-

Add the inhibitor solution or vehicle.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C) in a spectrophotometer.

-

Initiate the reaction by adding the ATP solution.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

The rate of the reaction is proportional to the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Screening Isoform-Selective Inhibitors

The following diagram illustrates a typical workflow for identifying and characterizing Na+/K+-ATPase isoform-selective inhibitors.

Caption: Workflow for identifying Na+/K+-ATPase isoform-selective inhibitors.

Logical Relationship of Assay Components in the PK/LDH Coupled Assay

This diagram illustrates the interconnected reactions in the PK/LDH coupled ATPase assay.

Caption: Principle of the PK/LDH coupled Na+/K+-ATPase activity assay.

References

- 1. Frontiers | The Structure and Function of the Na,K-ATPase Isoforms in Health and Disease [frontiersin.org]

- 2. The Structure and Function of the Na,K-ATPase Isoforms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoform-specific role of Na/K-ATPase α1 in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and Biological Evaluation of Novel Bufalin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Na/K-ATPase α1/Src interaction regulates metabolic reserve and Western diet intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Na/K-ATPase α1 and c-Src form signaling complex under native condition: A crosslinking approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]

- 15. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]

A Pharmacological Profile and Characterization of Osimertinib (AZD9291)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC).[1] It is specifically designed to be highly selective for both EGFR-TKI sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[1][2] This document provides a comprehensive pharmacological profile of osimertinib, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and associated experimental methodologies.

Mechanism of Action

Osimertinib exerts its therapeutic effect through the potent and selective inhibition of mutant forms of the EGFR.[3] Unlike earlier generation TKIs, osimertinib forms a covalent bond with the cysteine-797 residue within the ATP-binding pocket of the EGFR kinase domain.[2][4] This irreversible binding effectively blocks the phosphorylation of EGFR, thereby preventing the activation of downstream signaling cascades crucial for cell proliferation and survival.[3]

The primary signaling pathways inhibited by osimertinib are:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: A critical pathway that regulates cell division and differentiation.[4][5]

-

PI3K/AKT/mTOR Pathway: A key pathway involved in cell growth, survival, and metabolism.[4][5]

By targeting the mutant forms of EGFR, including the T790M resistance mutation, with high selectivity over wild-type (WT) EGFR, osimertinib minimizes the dose-limiting toxicities, such as rash and diarrhea, that are commonly associated with non-selective EGFR inhibition.[2][6]

Pharmacodynamic Profile

Osimertinib demonstrates potent inhibitory activity against clinically relevant EGFR mutations while maintaining a significant margin of safety relative to wild-type EGFR. This selectivity is fundamental to its clinical efficacy and tolerability. The half-maximal inhibitory concentrations (IC50) are summarized below.

Table 1: In Vitro Inhibitory Activity of Osimertinib

| EGFR Variant | Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|---|

| Exon 19 Deletion | PC-9 | Non-Small Cell Lung Cancer | <15 |

| L858R / T790M | H1975 | Non-Small Cell Lung Cancer | <15 |

| Wild-Type | A549 | Non-Small Cell Lung Cancer | 480 - 1865 |

| Overexpression | A431 | Epidermoid Carcinoma | ~2972 |

(Data compiled from multiple sources for representative purposes)[2][7]

The inhibition of EGFR phosphorylation leads to cell cycle arrest and apoptosis in cancer cells harboring the targeted mutations.[1]

Pharmacokinetic Profile

Osimertinib exhibits predictable pharmacokinetic properties, characterized by slow absorption and extensive distribution. It is metabolized primarily by the cytochrome P450 system, and its long half-life supports once-daily dosing.

Table 2: Pharmacokinetic Parameters of Osimertinib in Humans (80 mg dose)

| Parameter | Value | Reference |

|---|---|---|

| Median Tmax (Time to Peak Plasma Concentration) | ~6 hours | [1] |

| Absolute Oral Bioavailability | 69.8% | [1] |

| Apparent Volume of Distribution (Vd/F) | 986 L | [6] |

| Plasma Protein Binding | Not specified, but extensive tissue penetration is noted | [1] |

| Metabolism | Primarily via CYP3A4 and CYP3A5 (Oxidation & Dealkylation) | [6][8] |

| Active Metabolites | AZ5104, AZ7550 (~10% of parent exposure each) | [6][8] |

| Mean Terminal Half-life (t1/2) | ~48 hours | [6][8] |

| Apparent Oral Clearance (CL/F) | 14.2 - 14.3 L/h | [6][8] |

| Elimination | 68% in feces, 14% in urine |[8] |

Mechanisms of Acquired Resistance

Despite the initial efficacy of osimertinib, acquired resistance can develop over time. These resistance mechanisms are broadly categorized as either EGFR-dependent (on-target) or EGFR-independent (off-target).[9][10]

-

On-Target Resistance: The most common on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene, most notably the C797S mutation.[2][11] This substitution at the covalent binding site prevents irreversible inhibition by osimertinib.

-

Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the need for EGFR signaling. Common bypass pathways include:

-

Phenotypic Transformation: In some cases, the tumor may undergo histological transformation, for example, from adenocarcinoma to small cell lung cancer.[9]

Experimental Protocols

Reproducible and robust experimental design is critical for the characterization of any pharmacological agent. The following are detailed protocols for key assays used in the evaluation of EGFR inhibitors like osimertinib.

Protocol 1: In Vitro Tyrosine Kinase Activity Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of osimertinib against various EGFR kinase domains (e.g., wild-type, L858R/T790M).

-

Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a synthetic peptide substrate by a recombinant EGFR kinase enzyme. The amount of phosphorylation is typically quantified using a luminescent ATP detection system (e.g., Kinase-Glo®).

-

Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of osimertinib in DMSO. Prepare a solution of recombinant EGFR kinase and a biotinylated peptide substrate.

-

Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate solution to wells containing 50 nL of the serially diluted compound or DMSO vehicle control.

-

ATP Initiation: Initiate the reaction by adding 5 µL of a 2X ATP solution (concentration near the Km for the specific kinase) to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP via luminescence using a plate reader.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell-Based Proliferation Assay

-

Objective: To assess the anti-proliferative effect of osimertinib on NSCLC cell lines with different EGFR mutation statuses.

-

Principle: This assay measures the number of viable cells after a defined period of drug exposure. Common methods include colorimetric assays (e.g., MTS, MTT) or luminescence-based assays that measure cellular ATP content (e.g., CellTiter-Glo®).

-

Methodology:

-

Cell Seeding: Seed NSCLC cells (e.g., PC-9, H1975) in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a 10-point, 3-fold serial dilution of osimertinib in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Measurement: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well. Incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against drug concentration to determine the IC50 value using non-linear regression analysis.[7]

-

Protocol 3: In Vivo Tumor Xenograft Efficacy Study

-

Objective: To evaluate the anti-tumor efficacy of osimertinib in a preclinical animal model.

-

Principle: Human NSCLC cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the drug, and tumor growth is monitored over time.[14]

-

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

-

Cell Implantation: Subcutaneously inject 5 x 10^6 H1975 (L858R/T790M) cells suspended in Matrigel into the right flank of each mouse.[15]

-

Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When average tumor volume reaches a predetermined size (e.g., 150-200 mm³), randomize the animals into treatment groups (e.g., n=8-10 per group), including a vehicle control group.[14]

-

Drug Administration: Prepare osimertinib in a suitable vehicle (e.g., 0.5% HPMC + 0.1% Tween 80). Administer the drug or vehicle to the respective groups via oral gavage once daily at the desired dose (e.g., 5 mg/kg).[14]

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.[14]

-

Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size, or after a pre-defined study duration. Euthanize the animals and excise the tumors for weight measurement and further analysis.

-

Data Analysis: Compare the mean tumor volumes between the treated and vehicle groups over time. Calculate the tumor growth inhibition (TGI) percentage.

-

Clinical Efficacy Summary

Osimertinib has demonstrated significant clinical benefit in multiple large-scale clinical trials, leading to its approval as both a first-line treatment for EGFR-mutated NSCLC and for patients who have progressed on prior TKI therapy due to the T790M mutation.

Table 3: Key Clinical Trial Data for Osimertinib

| Trial Name | Setting | Comparison | Primary Endpoint (Result) | Reference |

|---|---|---|---|---|

| FLAURA | 1st-Line | Osimertinib vs. Erlotinib or Gefitinib | Median Overall Survival: 38.6 vs. 31.8 months (HR 0.80) | [16] |

| AURA3 | 2nd-Line (T790M+) | Osimertinib vs. Platinum-Pemetrexed Chemo | Median Progression-Free Survival: 10.1 vs. 4.4 months (HR 0.30) | [17] |

| LAURA | Unresectable Stage III (Post-CRT) | Osimertinib vs. Placebo | Median Progression-Free Survival: 39.1 vs. 5.6 months (HR 0.16) | [18] |

| FLAURA2 | 1st-Line | Osimertinib + Chemo vs. Osimertinib | Median Overall Survival: 47.5 vs. 37.6 months (HR 0.77) | [19] |

(HR = Hazard Ratio; CRT = Chemoradiotherapy)

Conclusion

Osimertinib represents a paradigm of targeted therapy in oncology. Its pharmacological profile is defined by potent, irreversible, and selective inhibition of sensitizing and resistance-conferring EGFR mutations. This selectivity translates into a favorable pharmacokinetic profile and a superior clinical efficacy and safety profile compared to earlier-generation TKIs. Understanding the mechanisms of action, resistance, and the experimental protocols used for its characterization is essential for ongoing research and the development of next-generation strategies to combat NSCLC.

References

- 1. benchchem.com [benchchem.com]

- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acquired resistance to osimertinib in patients with non-small-cell lung cancer: mechanisms and clinical outcomes | springermedizin.de [springermedizin.de]

- 14. benchchem.com [benchchem.com]

- 15. Utility and Applications of Orthotopic Models of Human Non-Small Cell Lung Cancer (NSCLC) for the Evaluation of Novel and Emerging Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Overall Survival with Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exposure–Response Analysis of Osimertinib in Patients with Advanced Non-Small-Cell Lung Cancer | MDPI [mdpi.com]

- 18. emjreviews.com [emjreviews.com]

- 19. FLAURA2 trial shows osimertinib plus chemotherapy improves overall survival in eGFR-mutated advanced NSCLC | EurekAlert! [eurekalert.org]

Methodological & Application

Dihydroouabain Electrophysiology Protocols for Patch-Clamp: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroouabain (DHO), a close derivative of the cardiac glycoside ouabain, is a potent and specific inhibitor of the Na+/K+-ATPase pump. This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, which are fundamental for a multitude of cellular processes, including neuronal excitability and cardiac muscle contraction.[1] The inhibition of the Na+/K+-ATPase by this compound leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[1] This modulation of intracellular ion concentrations makes this compound a valuable tool for studying ion channel function, cellular signaling, and the pathophysiology of various diseases, particularly in the context of cardiovascular and neurological research.

These application notes provide detailed electrophysiology protocols for investigating the effects of this compound using the patch-clamp technique. The protocols are designed for researchers in academia and the pharmaceutical industry engaged in drug discovery and development.

Core Applications

-

Characterization of Na+/K+-ATPase Electrogenic Current: Directly measure the current generated by the Na+/K+-ATPase pump and its inhibition by this compound.

-

Investigation of Ion Channel Modulation: Study the downstream effects of Na+/K+-ATPase inhibition on various voltage-gated ion channels, such as calcium (Ca2+) and potassium (K+) channels.[2][3]

-

Elucidation of Cellular Signaling Pathways: Dissect the signaling cascades initiated by this compound binding to the Na+/K+-ATPase, which can act as a signal transducer.[4][5][6]

-

Screening for Novel Therapeutics: Utilize these protocols to screen for compounds that modulate the activity of the Na+/K+-ATPase or counteract the effects of cardiac glycosides.

Data Presentation

Quantitative Effects of this compound/Ouabain on Electrophysiological Parameters

| Cell Type | Compound | Concentration | Parameter | Effect | Reference |

| Guinea Pig Ventricular Myocytes | This compound | Nanomolar | L-type Ca2+ current (ICa-L) | Increase | [2] |

| Guinea Pig Ventricular Myocytes | This compound | Nanomolar | TTX-sensitive Ca2+ current (ICa(TTX)) | Increase | [2] |

| Guinea Pig Ventricular Myocytes | This compound | Nanomolar | Intracellular Ca2+ ([Ca2+]i) | Increase | [2] |

| Rat/Guinea-Pig Ventricular Cells | This compound | Variable | Na+/K+ pump current (Ip) | Inhibition | [7] |

| MDCK Epithelial Cells | Ouabain | 10 nM | Voltage-gated K+ currents (Ik) | Changes in biophysical properties | [3] |

| Rabbit Ventricular Myocytes | Ouabain | 100 µM | Na+/K+ pump current | Abolished | [8] |

| Smooth Muscle Cells | Ouabain | 10 µM | Membrane Potential | Depolarization (5 ± 2 mV) | [9] |

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Na+/K+-ATPase Pump Current (Ip) in Cardiac Myocytes

This protocol is designed to isolate and measure the electrogenic current produced by the Na+/K+-ATPase and its inhibition by this compound.

1. Cell Preparation:

- Isolate ventricular myocytes from adult rat or guinea pig hearts using established enzymatic digestion methods.

- Plate the isolated myocytes onto glass coverslips and allow them to adhere for a few minutes before recording.

2. Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Ip, replace KCl with an equimolar amount of CsCl or use a K+-free solution to block K+ channels. Add channel blockers such as BaCl2 (to block inward rectifier K+ channels) and CdCl2 or NiCl2 (to block Ca2+ channels).

-

Internal (Pipette) Solution (in mM): 120 K-Aspartate (or Cs-Aspartate), 20 KCl (or CsCl), 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP, and a desired concentration of intracellular Na+ (e.g., 10-50 mM NaCl). Adjust pH to 7.2 with KOH (or CsOH). The inclusion of ATP is critical for pump function.

3. Patch-Clamp Procedure:

- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

- Obtain a giga-ohm seal (>1 GΩ) on a healthy myocyte.

- Rupture the membrane patch to achieve the whole-cell configuration.

- Set the amplifier to voltage-clamp mode.

4. Voltage-Clamp Protocol:

- Hold the cell at a holding potential of -40 mV.

- Apply voltage steps or ramps to measure the current-voltage (I-V) relationship. A typical protocol to measure Ip is to hold the cell at -80mV and apply depolarizing steps.

- To specifically measure the pump current, record the baseline current in a K+-free external solution and then perfuse with a K+-containing solution to activate the pump. The difference in current represents the K+-sensitive pump current. Alternatively, after establishing a stable baseline, apply this compound to the bath and measure the change in holding current.

5. This compound Application:

- Prepare stock solutions of this compound in DMSO or water.

- Dilute the stock solution to the desired final concentration in the external solution immediately before use.

- Apply this compound via a perfusion system at a constant flow rate.

- Record the current continuously to observe the time course of inhibition.

Protocol 2: Investigating the Effect of this compound on L-type Ca2+ Currents (ICa-L) in Cardiac Myocytes

This protocol focuses on measuring the modulatory effects of this compound on voltage-gated calcium channels.

1. Cell Preparation:

- As described in Protocol 1.

2. Solutions:

-

External (Bath) Solution (in mM): 135 TEA-Cl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. TEA-Cl is used to block most K+ channels.

-